molecular formula C12H18O2 B2690130 1-(3-Methoxypropoxy)-2,3-dimethylbenzene CAS No. 1690486-61-3

1-(3-Methoxypropoxy)-2,3-dimethylbenzene

Cat. No.: B2690130
CAS No.: 1690486-61-3
M. Wt: 194.274
InChI Key: WVFNSGFBSSNJCX-UHFFFAOYSA-N
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Description

1-(3-Methoxypropoxy)-2,3-dimethylbenzene, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, MDPV also has potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Thermodynamic Properties and Hydrogen Bonding

Studies on methoxyphenols and dimethoxybenzenes reveal their significance in understanding thermodynamic properties and hydrogen bonding. Methoxyphenols, structurally related to "1-(3-Methoxypropoxy)-2,3-dimethoxybenzene," have been studied for their ability to form strong intermolecular and intramolecular hydrogen bonds, influencing their physical properties and interactions in condensed matter. The research provided thermochemical, spectroscopic, and quantum-chemical insights, emphasizing the relation between structure and thermodynamic behavior (Varfolomeev et al., 2010).

Structural Analysis and Synthesis

The structural analysis and synthesis of chloro-dimethoxy-dimethylbenzene compounds, closely related to the compound , have been explored to understand their crystalline behavior and potential as intermediates in synthesis processes. This research sheds light on the orientations of methoxy groups relative to the benzene ring, influencing the compound's chemical properties and reactivity (Wiedenfeld et al., 2004).

Catalysis and Chemical Reactions

Methoxycarbonylation of alkynes catalyzed by palladium complexes, involving methoxy and dimethylbenzene derivatives, demonstrates the compound's role in synthesizing unsaturated esters or α,ω-diesters. This catalytic process highlights the versatility of methoxypropoxy-dimethylbenzene derivatives in facilitating diverse chemical transformations (Magro et al., 2010).

Electrochemical and Spectroelectrochemical Properties

Research on small model star-shaped compounds, including triaryl-1-methoxybenzenes and triaryl-1,3,5-trimethoxybenzenes, offers insights into electrochemical and spectroelectrochemical behaviors. These studies contribute to understanding the electronic and structural properties of methoxy-substituted benzene derivatives, relevant to applications in materials science and electronics (Rapta et al., 2012).

Pyrolysis and Free Radical Research

Investigations into the pyrolysis mechanisms of methoxy substituted α-O-4 lignin model compounds, including dimethoxybenzenes, provide valuable information on lignin degradation and the formation of free radicals. This research is crucial for understanding the thermal decomposition of lignin and its implications for biofuel production and environmental chemistry (Kim et al., 2014).

Properties

IUPAC Name

1-(3-methoxypropoxy)-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFNSGFBSSNJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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